CLP290 -

CLP290

Catalog Number: EVT-263940
CAS Number:
Molecular Formula: C19H21FN4O3S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CLP290 is a synthetic compound classified as a selective activator of the neuronal potassium-chloride cotransporter KCC2. [, , , , , ] KCC2 plays a critical role in maintaining chloride ion homeostasis in neurons, which is essential for proper GABAergic neurotransmission. [, , , , , , , , , ] CLP290 is recognized as a prodrug of CLP257, another KCC2 activator. [] CLP290 is primarily utilized in preclinical research to investigate the therapeutic potential of KCC2 activation in various neurological and physiological conditions. [, , , , , , , , , , , , , ]

Mechanism of Action

CLP290 exerts its effects by directly binding to and activating KCC2, thereby enhancing its transporter activity. [, , , , , , ] This activation leads to increased chloride ion extrusion from neurons, restoring the electrochemical gradient necessary for the hyperpolarizing effects of GABA. [, , , , , , ] Studies suggest that CLP290 may increase KCC2 membrane localization by promoting the phosphorylation of the transporter at serine 940. [] By enhancing KCC2 function, CLP290 effectively restores GABAergic inhibition, which is often compromised in various neurological disorders. [, , , , , , ]

Applications
  • Neonatal Seizures: CLP290 has shown promise in treating neonatal seizures, particularly those resistant to traditional anti-seizure medications like phenobarbital. It has been shown to reduce seizure frequency and duration and even mitigate the development of epileptogenesis in mouse models. [, ]

  • Epilepsy: Research indicates CLP290's potential as a therapeutic agent for epilepsy by restoring the efficacy of traditional anti-seizure medications and potentially modifying disease progression. [, ]

  • Alzheimer's Disease: Studies suggest that CLP290 may counteract cognitive decline linked to Alzheimer's disease by restoring KCC2 function, improving learning, and reducing cortical hyperactivity. []

  • Traumatic Brain Injury (TBI): CLP290 has shown efficacy in restoring KCC2 localization and improving functional recovery in rat models of TBI, highlighting its therapeutic potential for brain injury recovery. []

Physiological Conditions:

  • Hypertension: Studies indicate that CLP290 may offer a novel approach to treating salt-dependent hypertension by suppressing GABAergic excitation in specific brain regions responsible for regulating blood pressure. []

  • Spinal Cord Injury: CLP290 has been shown to improve bladder function and locomotor recovery after spinal cord injury in mice by targeting specific neuronal pathways and normalizing reflex responses. [, , ]

  • Substance Abuse: Research suggests that CLP290 may have potential in treating nicotine addiction by normalizing the effects of nicotine on certain brain regions associated with addiction and reward. []

Bumetanide

Compound Description: Bumetanide is a loop diuretic that blocks the Na+-K+-2Cl- cotransporter isoform 1 (NKCC1). []

Relevance: Bumetanide enhances the sedative effects of midazolam in neonatal rats by blocking NKCC1, suggesting that NKCC1 blockade may have a similar effect to activating KCC2, the target of CLP290. []

Phenobarbital

Compound Description: Phenobarbital is a barbiturate medication that acts as a central nervous system depressant. It is commonly used as an antiseizure medication. []

Relevance: Phenobarbital is often ineffective in treating neonatal seizures associated with reduced KCC2 abundance and function. CLP290, by enhancing KCC2 activity, rescues the antiseizure efficacy of phenobarbital in a mouse model of neonatal seizures. []

VU0463271

Compound Description: VU0463271 is a selective KCC2 inhibitor. []

Relevance: VU0463271 inhibits the sedative effect of combined CLP290 and midazolam treatment, providing further evidence that the sedation-promoting effect of CLP290 is mediated by KCC2 activation. []

CLP257

Compound Description: CLP257 is a KCC2 activator. CLP290 is a prodrug of CLP257. []

Relevance: Like CLP290, CLP257 lowers blood pressure and plasma AVP levels in DOCA-salt-treated hypertensive ovariectomized rats. This suggests that both compounds share a similar mechanism of action, targeting KCC2 to regulate GABAergic excitation. []

Relevance: Similar to CLP290, PCPZ can restore KCC2 membrane expression and function, leading to delayed motor deficit onset and extended lifespan in mouse models of amyotrophic lateral sclerosis (ALS). This suggests that both compounds might share a therapeutic potential in ALS by targeting KCC2. []

Properties

Product Name

(Z)-5-Fluoro-2-((4-oxo-2-(tetrahydropyridazin-1(2H)-yl)thiazol-5(4H)-ylidene)methyl)phenyl pyrrolidine-1-carboxylate

IUPAC Name

[2-[(Z)-[2-(diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-5-fluorophenyl] pyrrolidine-1-carboxylate

Molecular Formula

C19H21FN4O3S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C19H21FN4O3S/c20-14-6-5-13(15(12-14)27-19(26)23-8-3-4-9-23)11-16-17(25)22-18(28-16)24-10-2-1-7-21-24/h5-6,11-12,21H,1-4,7-10H2/b16-11-

InChI Key

DIXMMXNNKLCLOM-WJDWOHSUSA-N

SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2

Solubility

Soluble in DMSO

Synonyms

CLP290; CLP 290; CLP-290

Canonical SMILES

C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)OC(=O)N4CCCC4)S2

Isomeric SMILES

C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)OC(=O)N4CCCC4)/S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.